Permetin A
CAS No.: 71888-70-5
Cat. No.: VC18991500
Molecular Formula: C54H92N12O12
Molecular Weight: 1101.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71888-70-5 |
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Molecular Formula | C54H92N12O12 |
Molecular Weight | 1101.4 g/mol |
IUPAC Name | 12,21,27-tris(2-aminoethyl)-18-benzyl-24,31-di(butan-2-yl)-3-(hydroxymethyl)-6,15-bis(2-methylpropyl)-9-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacontane-2,5,8,11,14,17,20,23,26,29-decone |
Standard InChI | InChI=1S/C54H92N12O12/c1-11-32(9)42-27-43(68)58-35(18-21-55)47(70)66-45(33(10)12-2)53(76)60-36(19-22-56)46(69)62-40(26-34-16-14-13-15-17-34)51(74)61-38(24-29(3)4)49(72)59-37(20-23-57)48(71)65-44(31(7)8)52(75)63-39(25-30(5)6)50(73)64-41(28-67)54(77)78-42/h13-17,29-33,35-42,44-45,67H,11-12,18-28,55-57H2,1-10H3,(H,58,68)(H,59,72)(H,60,76)(H,61,74)(H,62,69)(H,63,75)(H,64,73)(H,65,71)(H,66,70) |
Standard InChI Key | NPQJTPHMCZYCNP-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CO)CC(C)C)C(C)C)CCN)CC(C)C)CC2=CC=CC=C2)CCN)C(C)CC)CCN |
Melting Point | 210 - 220 °C |
Introduction
Chemical Identification and Basic Properties
Permetin A belongs to the class of organic compounds known as cyclic depsipeptides, characterized by alternating amino and hydroxy carboxylic acid residues arranged in a macrocyclic structure . Its molecular architecture confers unique physicochemical properties, as outlined below:
Molecular Formula and Mass
Structural Identifiers
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SMILES:
CCC(C)C1C\C(O)=N\C(CCN)\C(O)=N\C(C(C)CC)\C(O)=N\C(CCN)\C(O)=N\C(CC2=CC=CC=C2)\C(O)=N/C(CC(C)C)\C(O)=N\C(CCN)\C(O)=N\C(C(C)C)\C(O)=N\C(CC(C)C)\C(O)=N\C(CO)C(=O)O1
Synonyms and Classification
Structural Characteristics and Conformational Analysis
Macrocyclic Architecture
Permetin A’s structure features a 31-membered macrocyclic ring comprising nine amino and hydroxy acid residues, including benzyl, isopropyl, and sec-butyl substituents . The presence of multiple hydrogen-bonding sites (e.g., hydroxyl and amide groups) suggests potential for intramolecular stabilization and interaction with biological targets .
Stereochemical Features
The Z and E configurations of double bonds in the structure (e.g., 4Z, 7Z, 16E) indicate a rigid, planar conformation in specific regions, which may influence its bioavailability and receptor binding .
Biological Properties and Mechanistic Insights
Antimicrobial Activity
As a cyclic depsipeptide, Permetin A is hypothesized to exhibit antibiotic properties, potentially disrupting microbial cell membranes or interfering with essential enzymatic processes . Similar compounds, such as valinomycin and enniatins, act as ionophores, facilitating potassium transport across membranes .
Applications in Animal Husbandry
Permetin A is listed as an animal food additive, though its specific role—whether as a growth promoter, antimicrobial agent, or nutritional supplement—remains unclear . The compound’s stability under physiological conditions may make it suitable for oral administration in livestock .
Synthesis and Production Challenges
Biosynthetic Pathways
While no explicit synthesis routes are documented for Permetin A, cyclic depsipeptides are typically produced via non-ribosomal peptide synthetases (NRPS) in microorganisms . Modular NRPS systems could theoretically assemble its complex structure through sequential addition of amino and hydroxy acid units.
Chemical Synthesis Considerations
The compound’s large molecular size (54 carbon atoms) and stereochemical complexity pose significant challenges for total synthesis. Key hurdles include:
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Efficient macrocyclization without epimerization
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Selective protection/deprotection of functional groups
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Incorporation of non-proteinogenic residues (e.g., benzyl-substituted amines)
Toxicity and Environmental Impact
Ecotoxicological Considerations
As an animal feed additive, Permetin A’s environmental persistence and bioaccumulation potential warrant investigation. Structural analogs like emamectin benzoate demonstrate high toxicity to aquatic organisms, suggesting possible risks if Permetin A shares similar properties .
Regulatory Status and Industrial Use
Current Regulations
No specific regulatory frameworks governing Permetin A were identified in the reviewed sources. Its classification as a food additive implies compliance with general safety standards under agencies like the FDA or EFSA, though explicit approvals are unconfirmed .
Market Presence and Applications
Permetin A’s primary use appears confined to veterinary and agricultural sectors, though commercial availability is poorly documented . The lack of patent literature suggests limited industrial exploitation compared to related compounds.
Research Gaps and Future Directions
Priority Research Areas
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Mechanistic Studies: Elucidate Permetin A’s molecular targets and antimicrobial spectrum.
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Toxicokinetics: Assess absorption, distribution, metabolism, and excretion in model organisms.
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Synthetic Optimization: Develop scalable synthesis methods to enable structure-activity relationship (SAR) studies.
Collaborative Opportunities
Interdisciplinary efforts combining synthetic chemistry, microbiology, and computational modeling could accelerate the exploration of Permetin A’s therapeutic potential, particularly in an era of rising antibiotic resistance.
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